molecular formula C9H10ClNO2 B13985772 Methyl 4-amino-2-chloro-6-methylbenzoate CAS No. 116621-20-6

Methyl 4-amino-2-chloro-6-methylbenzoate

Cat. No.: B13985772
CAS No.: 116621-20-6
M. Wt: 199.63 g/mol
InChI Key: ODTCUTPMUHGCRB-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-6-methylbenzoate is a substituted methyl benzoate derivative with a benzene ring functionalized at the 4-position with an amino group (-NH₂), the 2-position with a chlorine atom (-Cl), and the 6-position with a methyl group (-CH₃). The ester group (-COOCH₃) at the 1-position contributes to its lipophilic character.

Properties

CAS No.

116621-20-6

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 4-amino-2-chloro-6-methylbenzoate

InChI

InChI=1S/C9H10ClNO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

ODTCUTPMUHGCRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Cl)N

Origin of Product

United States

Preparation Methods

Direct Esterification of 4-Amino-2-Chloro-6-Methylbenzoic Acid

The most straightforward approach to prepare methyl 4-amino-2-chloro-6-methylbenzoate is through the esterification of the corresponding carboxylic acid, 4-amino-2-chloro-6-methylbenzoic acid, with methanol.

  • Reaction Conditions:

    • Acid-catalyzed esterification using hydrochloric acid as a catalyst.
    • Refluxing methanol as solvent.
    • Reaction time typically several hours (e.g., 7 hours reported for similar methyl 4-aminomethylbenzoate).
    • Temperature control during workup is critical to avoid hydrolysis of the methyl ester.
  • Workup and Isolation:

    • After esterification, the reaction mixture is cooled to 5–10 °C.
    • pH adjustment using aqueous base (e.g., 4–6% sodium hydroxide or potassium hydroxide) to pH 4–9 at low temperature to prevent ester hydrolysis.
    • Extraction with an organic solvent such as methylene chloride or toluene.
    • Salting out the aqueous phase with sodium chloride enhances extraction efficiency.
    • Final isolation of methyl ester in yields exceeding 85–88% based on starting acid.
  • Advantages:

    • Economically viable and scalable for industrial production.
    • Avoids isolation of intermediate hydrochloride salts, which are corrosive and complicate apparatus selection.
    • Mild conditions preserve the methyl ester from premature hydrolysis.

This method is adapted from processes used for methyl 4-(aminomethyl)benzoate and can be reasonably applied to this compound due to structural similarities in the aromatic ring and functional groups.

Aromatic Chlorination Followed by Esterification

Another approach involves starting from methyl 4-amino-6-methylbenzoate, followed by selective chlorination at the 2-position of the aromatic ring.

  • Stepwise Synthesis:

    • Preparation of methyl 4-amino-6-methylbenzoate:
      • Esterification of 4-amino-6-methylbenzoic acid with methanol under acidic conditions.
    • Chlorination:
      • Electrophilic aromatic substitution using chlorinating agents such as iodobenzene dichloride (PhICl2).
      • Reaction performed in anhydrous tetrahydrofuran (THF) under ice cooling.
      • Reaction time around 4–6 hours with stirring.
    • Workup:
      • Extraction with ethyl acetate/water mixture.
      • Sequential washing with aqueous hydrochloric acid, sodium bicarbonate, and water.
      • Drying over anhydrous sodium sulfate.
      • Concentration under reduced pressure.
      • Recrystallization from methanol to purify the chlorinated methyl ester.
  • Yields:

    • Chlorination yields around 70–75% for the 2-chloro substituted methyl ester.
    • Overall multi-step yield depends on efficiency of each step.
  • Notes:

    • This method allows regioselective introduction of chlorine at the 2-position.
    • It requires careful control of reaction temperature and stoichiometry to avoid over-chlorination or side reactions.
    • The presence of the amino group can influence the reactivity and selectivity of chlorination.

This chlorination method is adapted from related aromatic chlorination procedures for methyl 4-amino-2-methoxybenzoates and analogs.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Direct Esterification 4-Amino-2-chloro-6-methylbenzoic acid Methanol, HCl catalyst, reflux, pH control, base workup 85–88+ Industrially viable, mild conditions, avoids hydrochloride isolation
Aromatic Chlorination + Esterification Methyl 4-amino-6-methylbenzoate Iodobenzene dichloride, THF, ice cooling, extraction ~70–75 Regioselective chlorination, multi-step
Catalytic Hydrogenation Methyl 4-cyanobenzoate or oxime derivatives Pd/C catalyst, H2 atmosphere Variable Less common for this compound, more complex
Catalyst-Free Condensation Aromatic aldehydes and amines Methanol or mixed solvents, no catalyst Not directly applied Potential for related bond formations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloro-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Reduction: Hydrogen gas, palladium catalyst, and solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-amino-2-chloro-6-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-chloro-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several aromatic esters and amines. Key analogs include:

4-Chloro-2-methylbenzenamine (CAS 95-69-2)

  • Molecular Formula : C₇H₈ClN
  • Substituents : 4-chloro, 2-methyl, and a primary amine group.
  • Key Differences : Lacks the ester group and additional methyl substituent at the 6-position. The amine group increases polarity compared to the ester in the target compound.
  • Applications : Used in dye manufacturing and as a chemical intermediate .

Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS 2089319-35-5) Molecular Formula: C₉H₉BrO₃ Substituents: 4-bromo, 2-hydroxy, 6-methyl, and an ester group. Key Differences: Bromine (heavier, more polarizable than chlorine) and a hydroxyl group (acidic vs. the amino group’s basicity) alter reactivity and solubility. Applications: Potential pharmaceutical intermediate due to bromine’s utility in cross-coupling reactions .

Methyl 4-(2-amino-6-chlorophenoxy)benzoate Substituents: Phenoxy bridge linking two aromatic rings, with amino and chloro groups on one ring and an ester on the other. Applications: Likely used in polymer chemistry or as a specialty monomer .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight Polarity Reactivity Highlights Solubility Trends
Methyl 4-amino-2-chloro-6-methylbenzoate ~215.65* Moderate Amino group (nucleophilic), Cl (leaving group) Lipophilic (ester-dominated)
4-Chloro-2-methylbenzenamine 141.6 High Amine (basic, participates in diazotization) Polar solvents (e.g., water)
Methyl 4-bromo-2-hydroxy-6-methylbenzoate 245.07 High Hydroxyl (acidic, H-bonding), Br (electrophilic) Moderate in polar solvents

*Inferred value based on structural analysis.

Research Findings and Industrial Relevance

  • Methyl 4-bromo-2-hydroxy-6-methylbenzoate ’s bromine substituent is advantageous in Suzuki-Miyaura coupling, a key reaction in drug synthesis .
  • The phenoxy group in Methyl 4-(2-amino-6-chlorophenoxy)benzoate may improve thermal stability in polymers, though detailed studies are lacking .

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